1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(2-pyridin-3-ylacetyl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-9-11-3-6-16(7-4-11)13(17)8-12-2-1-5-15-10-12/h1-2,5,10-11H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQVBUOFXNZOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile typically involves the reaction of 2-(pyridin-3-yl)acetic acid with piperidine-4-carbonitrile. The process may include steps such as esterification, amidation, and cyclization. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile, exhibit promising anticancer activity. Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells, demonstrating cytotoxic effects superior to established chemotherapeutics like bleomycin . The mechanism often involves interaction with specific protein targets, enhancing the potential for targeted cancer therapies.
2. Neuropharmacology
The compound has been investigated for its effects on neuroreceptors, particularly sigma receptors. These receptors are implicated in various neurological disorders, and ligands that interact with them may offer therapeutic benefits for conditions such as Alzheimer's disease . Computational studies have suggested that modifications to the piperidine structure can improve binding affinity and selectivity for these receptors, indicating a pathway for developing new neuroprotective agents.
3. Enzyme Inhibition
this compound has shown potential as an inhibitor of key enzymes involved in neurodegeneration, such as acetylcholinesterase and butyrylcholinesterase. This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain . The structural characteristics of piperidine derivatives facilitate their interaction with these enzymes, making them candidates for further exploration in treating cognitive disorders.
Agrochemical Applications
1. Pest Control
The compound has been explored for its efficacy as a pesticide. Its structural features allow it to act on various pests while minimizing toxicity to non-target organisms. Research into the use of piperidine derivatives in agrochemicals suggests that they can effectively disrupt pest development through mechanisms such as feeding inhibition and reproductive disruption .
2. Formulation Development
The polymorphic nature of compounds like this compound contributes to their stability and efficacy in formulations. The development of stable polymorphic forms enhances the safety and quality of plant protection products, ensuring consistent performance in agricultural applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
The structural analogs of 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile differ primarily in substituent groups on the piperidine ring or the acetyl linker. Key examples include:
Key Observations :
- The pyridinyl acetyl group in the target compound provides aromaticity and hydrogen-bonding capacity, contrasting with the 4-fluorophenylsulfanyl analog (higher lipophilicity) or the halogenated pyridine derivative (enhanced electrophilicity for cross-coupling reactions) .
- The morpholine-substituted analog lacks the acetyl linker, reducing steric bulk but limiting conformational flexibility .
Biological Activity
1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antiviral agent. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with related compounds.
The precise mechanism of action for this compound remains largely undefined. However, it is hypothesized that the compound interacts with specific cellular targets, leading to alterations in various biochemical pathways. The complexity of its structure suggests that it may influence multiple cellular processes simultaneously.
Antimicrobial and Antiviral Properties
Recent investigations have highlighted the compound's potential as an antimicrobial and antiviral agent. Studies suggest that the presence of both pyridine and piperidine moieties may enhance its therapeutic properties against various pathogens, including bacteria and viruses .
Comparison with Similar Compounds
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Type | Example Compounds | Notable Activity |
|---|---|---|
| Piperidine Derivatives | Piperine, Evodiamine | Antimicrobial, anti-inflammatory |
| Pyridine Derivatives | Nicotinamide, Pyridoxine | Neuroprotective, antioxidant |
| Target Compound | This compound | Potential antimicrobial and antiviral activity |
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound is not well characterized. Understanding these properties is crucial for determining the compound's bioavailability and therapeutic efficacy. Factors such as temperature and pH may significantly impact its pharmacokinetic behavior.
Case Studies
Several studies have explored the biological effects of piperidine derivatives in general:
- Anticancer Activity : Some piperidine derivatives have demonstrated significant anticancer properties through mechanisms such as DNA cleavage and anti-angiogenic effects in vivo. Research indicates that modifications to the piperidine structure can enhance cytotoxicity against cancer cells .
- Inhibition of Enzymatic Activity : Certain derivatives have shown promise in inhibiting enzymes related to cancer progression and neurodegenerative diseases, suggesting a multi-targeted approach could be beneficial for therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for synthesizing 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves nucleophilic acyl substitution or coupling reactions. For example, piperidine derivatives can be synthesized via acylation using activated esters or acyl chlorides. Evidence from analogous compounds (e.g., 1-acylpiperidines) suggests refluxing in methanol with sodium as a base achieves yields >70% . Optimization may involve adjusting stoichiometry (e.g., 1.5 equivalents of acylating agent), temperature (60–70°C), and reaction time (8–12 hours) . Purification via column chromatography (ethyl acetate/hexane gradients) or crystallization (e.g., from acetone) is recommended .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and nitrile (C≡N, ~2200–2260 cm⁻¹) stretches .
- GC-MS : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of pyridinyl/acetyl groups) .
- NMR : ¹H NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) and pyridinyl aromatic signals (δ 7.0–9.0 ppm). ¹³C NMR distinguishes the nitrile carbon (~115–120 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data (e.g., spiro-piperidine analogs) provide bond angles and spatial arrangements .
Q. What in vitro assays are typically employed to evaluate its biological activity?
- Methodological Answer : Standard pharmacological assays include:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cytotoxicity Screening : MTT or ATP-based viability assays in cancer cell lines (e.g., IC₅₀ values reported for pyridine-carbonitrile derivatives) .
- Binding Affinity Studies : Radioligand displacement assays (e.g., for receptor targets like GPCRs) with Scatchard plot analysis .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives with enhanced pharmacological profiles?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reactivity (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., binding free energy via MM-PBSA) to prioritize derivatives .
- Reaction Path Search : Tools like GRRM or AFIR map transition states to predict regioselectivity in acylation or cyclization steps .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate results using diverse methods (e.g., SPR alongside enzymatic assays) to rule out assay-specific artifacts .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, adjusting for variables like cell line heterogeneity .
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., substituent scanning on the pyridine ring) to isolate critical pharmacophores .
Q. How can Design of Experiments (DoE) optimize reaction parameters for scale-up synthesis?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships (e.g., maximizing yield while minimizing byproducts) .
- Feedback Loops : Integrate computational predictions (e.g., transition state energies) with empirical data to refine conditions iteratively .
Q. What safety protocols are critical during handling and storage of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
